molecular formula C10H8N4 B1211785 (E)-1,2-di(pyridin-4-yl)diazene CAS No. 2632-99-7

(E)-1,2-di(pyridin-4-yl)diazene

Cat. No. B1211785
CAS RN: 2632-99-7
M. Wt: 184.2 g/mol
InChI Key: XUPMSLUFFIXCDA-UHFFFAOYSA-N
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Description

(E)-1,2-di(pyridin-4-yl)diazene, also known as DPD, is a versatile organic compound that has been used in a variety of research applications. DPD is a heterocyclic aromatic compound, with a structure consisting of two pyridine rings joined by a diazene bridge. DPD is a colourless solid, soluble in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile. DPD is also soluble in water, although it is less stable in this medium.

Scientific Research Applications

Photoresponsive Liquid Crystals and Light-Driven Devices

Azopyridine derivatives, including 4,4’-azopyridine, have been used in the creation of photoresponsive liquid crystals and light-driven devices . These compounds exhibit reversible molecular switches upon the irradiation of actinic light. The unique feature of azopyridine, combining the photoresponsive feature of azobenzene groups and the supramolecular function of pyridyl moieties in one molecule, provides pH-responsiveness and hydrogen/halogen/coordination binding sites in the same chromophore .

Metal-Organic Frameworks (MOFs)

4,4’-Azopyridine has been used in the synthesis of porous coordination polymers (PCPs) by reacting with Zn(NO3)2 and 1,4-benzenedicarboxylic acid . These complexes show potential applications in the areas of colorimetric detection, water harvesting, and CO2 capture .

Antifungal Activity

A study demonstrated the antifungal activity of a copper metal-organic framework containing glutarate and 4,4’-azopyridine . The study showed that the level of antifungal activity of this MOF is greater than that of a Cu-MOF without 4,4’-azopyridine .

Biomedical Applications

The compound has been used in the synthesis of various heterocyclic compounds with potential biomedical applications . For example, it has been used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, which have been described in more than 5500 references (including 2400 patents) up to date .

Synthesis of Fused Pyrazolo[3,4-d]thiazoles and Pyrazolo[3,4-d][1,4]thiazines

4,4’-Azopyridine has been used in the synthesis of fused pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-d][1,4]thiazines . These compounds have been studied for their potential anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signaling cascade .

Conversion of Aliphatic Alcohols into Disulfides

4,4’-Azopyridine can be used as a reagent for the conversion of aliphatic alcohols into disulfides under Mitsunobu conditions .

properties

IUPAC Name

dipyridin-4-yldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPMSLUFFIXCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N=NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285862
Record name 4,4'-Azodipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,2-di(pyridin-4-yl)diazene

CAS RN

2632-99-7
Record name 4,4'-Azodipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 4,4'-azobis-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hypochlorite, 1000 ml (5.25%, 0.72 mole) was added dropwise to a cold solution (5° C.) of 50 g (0.5 mole) of 4-aminopyridine in 400 ml water. The sodium hypochlorite was added at such a rate as to maintain the reaction temperature at less than 10° C. After the addition was completed, the reactants were stirred for an additional 11/2 hours at ~10° C. The resultant suspension was filtered and air dried to leave a crude brown solid. Recrystallization from methylcyclohexane yielded light orange crystals of 4,4'-azodipyridine, having a m.p. of 87°-89° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4,4'-azopyridine?

A1: The molecular formula of 4,4'-azopyridine is C10H8N4, and its molecular weight is 184.20 g/mol. []

Q2: What are the key spectroscopic characteristics of 4,4'-azopyridine?

A2: 4,4'-azopyridine exhibits strong UV absorption due to the presence of the azo (-N=N-) group. Additionally, it displays characteristic peaks in infrared (IR) spectroscopy, corresponding to specific vibrations of the pyridine and azo moieties. [, , ]

Q3: How does the incorporation of 4,4'-azopyridine influence the stability of metal-organic frameworks (MOFs)?

A3: The presence of 4,4'-azopyridine as a bridging ligand in MOFs can contribute to their structural stability. It can act as a pillar between layers or connect metal centers, enhancing the overall framework rigidity. [, , ]

Q4: Can 4,4'-azopyridine undergo isomerization, and how does this impact its applications?

A4: Yes, 4,4'-azopyridine can undergo trans-cis isomerization upon UV light irradiation. This property has been exploited in developing photoresponsive materials, such as molecular switches and actuators. [, , ]

Q5: What is the thermal stability of 4,4'-azopyridine-containing materials?

A5: The thermal stability of materials incorporating 4,4'-azopyridine varies depending on the specific compound and its structure. Studies have shown that some 4,4'-azopyridine-based MOFs exhibit thermal stability up to 220 °C. []

Q6: Does 4,4'-azopyridine exhibit catalytic activity?

A6: While 4,4'-azopyridine itself may not directly act as a catalyst, its incorporation into MOF structures can impart catalytic properties to the resulting material. For instance, a copper-based MOF containing 4,4'-azopyridine exhibited Lewis acid catalytic activity in the cycloaddition reaction of epoxide and carbon dioxide. []

Q7: How does 4,4'-azopyridine coordinate with metal ions?

A7: 4,4'-azopyridine typically coordinates to metal ions in a bidentate fashion through its two pyridine nitrogen atoms. This bridging coordination mode often leads to the formation of one-dimensional chains or two-dimensional layers in coordination polymers. [, , , , ]

Q8: Can you explain the concept of "molecular switching" in the context of 4,4'-azopyridine complexes?

A8: The trans-cis photoisomerization of 4,4'-azopyridine allows for the controlled assembly and disassembly of metal complexes. For instance, researchers have demonstrated the photoinduced conversion of tetranuclear to dinuclear squares in palladium-rhenium complexes bridged by 4,4'-azopyridine. []

Q9: How does the length of the bridging ligand affect the magnetic properties of nickel(II) compounds containing 4,4'-azopyridine?

A9: The magnetic properties of nickel(II) compounds incorporating 4,4'-azopyridine can be modulated by the length of the bridging ligand. Longer ligands, such as 4,4'-azopyridine, typically weaken the antiferromagnetic interactions between nickel centers compared to shorter ligands like pyrazine. []

Q10: Have computational methods been employed to study 4,4'-azopyridine and its complexes?

A10: Yes, computational chemistry techniques, such as molecular orbital calculations and Grand Canonical Monte Carlo (GCMC) simulations, have been used to study the electronic structure, binding properties, and gas adsorption behavior of 4,4'-azopyridine and its metal complexes. [, ]

Q11: Are there any strategies to improve the stability or solubility of 4,4'-azopyridine-based materials?

A11: Researchers have explored strategies like incorporating bulky substituents or modifying the ligand environment around the metal center to enhance the stability and solubility of 4,4'-azopyridine-containing complexes. [, ]

Q12: What analytical techniques are commonly used to characterize 4,4'-azopyridine and its derivatives?

A12: Common characterization techniques include single-crystal X-ray diffraction for structural determination, powder X-ray diffraction for phase identification, infrared (IR) spectroscopy for functional group analysis, and UV-Vis spectroscopy for studying electronic transitions. [, , , , , , , ]

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